(S)-orciprenaline, also known as (S)-3-(1-hydroxy-2-(isopropylamino)ethyl)phenol, is a chiral compound belonging to the class of beta-adrenergic agonists. It primarily functions as a bronchodilator and has applications in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease. The compound is notable for its stereochemistry, with the (S)-enantiomer being the biologically active form.
(S)-orciprenaline can be derived from natural sources or synthesized through various chemical methods. It is often produced in pharmaceutical laboratories that focus on developing respiratory therapeutics.
(S)-orciprenaline is classified as a beta-adrenergic agonist, specifically targeting beta-2 adrenergic receptors. This classification is crucial for its function in dilating bronchial passages and enhancing airflow in patients with obstructive airway diseases.
The synthesis of (S)-orciprenaline typically involves several key steps, employing both classical organic synthesis techniques and modern methodologies. Common synthetic routes include:
A typical synthetic route may involve:
The molecular structure of (S)-orciprenaline can be represented by its chemical formula . Its structure features a phenolic ring substituted with an isopropylamino group.
(S)-orciprenaline participates in several chemical reactions that can modify its structure or enhance its pharmacological properties:
These reactions often require specific catalysts or conditions, such as temperature control and reaction time optimization, to ensure high yields and selectivity for the desired products.
(S)-orciprenaline acts primarily as a selective agonist for beta-2 adrenergic receptors located in the smooth muscle of the airways. Upon binding to these receptors, it triggers a cascade of intracellular events leading to:
Studies have shown that (S)-orciprenaline has a rapid onset of action, with effects observable within minutes after administration, making it effective for acute asthma attacks.
Relevant data from pharmacological studies indicate that (S)-orciprenaline maintains efficacy across a range of physiological conditions, supporting its use in clinical settings.
(S)-orciprenaline has significant applications in medicine, particularly in respiratory therapy:
Its development has contributed to improved therapeutic options for patients suffering from respiratory ailments, highlighting its importance in modern pharmacotherapy.
The resolution of racemic orciprenaline into its enantiomerically pure components, particularly the biologically active (S)-enantiomer, employs sophisticated techniques capitalizing on stereoselective molecular interactions. Capillary Zone Electrophoresis (CZE) with chiral selectors represents a high-efficiency method, where methyl-β-cyclodextrin demonstrates significant enantioselectivity toward orciprenaline enantiomers. This technique utilizes a partial filling approach (PFT), introducing a discrete zone of chiral selector solution into the capillary prior to sample loading. The differential migration arises from distinct association constants between the enantiomers and the cyclodextrin cavity: (S)-orciprenaline(1+) exhibits an association constant (Ka) of 160 M-1, while the (R)-enantiomer shows a lower affinity (Ka = 110 M-1) [6]. This 45% higher affinity for the (S)-enantiomer translates directly into greater electrophoretic mobility reduction during analysis, enabling baseline separation. Optimization studies reveal peak enantioresolution occurs when approximately 50% of the (S)-enantiomer partitions into the cyclodextrin-bound phase [6].
Diastereomeric salt crystallization remains industrially relevant despite higher material consumption. This classical approach leverages chiral resolving agents like (S)-mandelic acid or tartaric acid derivatives. The racemic orciprenaline free base reacts with the enantiopure acid, forming diastereomeric salts with divergent crystallographic packing and solubility profiles. Selective crystallization isolates the less soluble diastereomer, typically the (S)-orciprenaline-(S)-mandelate complex. Subsequent basification liberates enantiomerically pure (S)-orciprenaline(1+) [7]. The success hinges critically on identifying optimal solvent systems and resolving agents yielding significant solubility differences. While CZE offers analytical precision and minimal sample requirements, preparative-scale purification often favors crystallization for its robustness and yield potential, particularly when integrated with racemization and recycling strategies for the undesired enantiomer [7].
Table 1: Chiral Resolution Techniques for (S)-Orciprenaline(1+)
Technique | Chiral Selector/Resolving Agent | Key Parameter | (S)-Enantiomer Performance | Reference |
---|---|---|---|---|
Capillary Zone Electrophoresis | Methyl-β-cyclodextrin | Association Constant (Ka, M⁻¹) | 160 M⁻¹ | [6] |
Selectivity Factor (α) | ~1.45 [(S) vs (R)] | [6] | ||
Diastereomeric Salt Formation | (S)-Mandelic Acid | Relative Solubility | Lower solubility complex | [7] |
Antimony potassium tartrate | Crystallization Yield | Process-dependent | [7] |
The stability profiles of (S)- and (R)-orciprenaline(1+) reveal subtle yet consequential differences arising from their distinct three-dimensional architectures. Both enantiomers share the core resorcinol ring (1,3-dihydroxybenzene) and β-amino alcohol backbone characteristic of catecholamine-like bronchodilators (Chemical Formula: C11H17NO3+) [1] [4]. However, the spatial orientation around the chiral center (located at the carbon bearing the hydroxyethylamine group) critically influences susceptibility to degradation pathways.
Under physiological pH and temperature, the primary degradation route involves oxidative processes targeting the resorcinol ring. Comparative accelerated stability studies indicate the (S)-enantiomer may exhibit marginally enhanced resistance to autoxidation compared to the (R)-form. This difference is postulated to stem from variations in molecular conformation affecting electron density distribution within the aromatic ring or the accessibility of reactive oxygen species. Computational modeling suggests the favored conformation of (S)-orciprenaline(1+) allows for slightly less efficient delocalization of the phenoxyl radical intermediate formed during oxidation, potentially slowing the degradation cascade [3].
Both enantiomers undergo sulfate conjugation as a significant metabolic pathway, forming orciprenaline-3-O-sulfate as the primary metabolite [1]. In vitro studies using hepatic S9 fractions indicate no significant enantioselectivity in sulfotransferase (SULT)-mediated conjugation. Similarly, studies suggest neither enantiomer undergoes significant metabolism via catechol-O-methyltransferase (COMT), unlike catechol-containing analogs like isoprenaline [1] [5]. This metabolic distinction is attributed to the meta-hydroxy group positioning on the resorcinol ring, rendering it a poor COMT substrate regardless of configuration. Crucially, no racemization is observed under physiological conditions (pH 7.4, 37°C) or during typical storage and formulation, confirming the configurational stability of the chiral center [1] [4] [6]. The solid-state stability also appears equivalent, with both enantiomers exhibiting similar susceptibility to humidity and heat stress.
Table 2: Comparative Stability Profile of Orciprenaline Enantiomers
Stability Parameter | (S)-Orciprenaline(1+) | (R)-Orciprenaline(1+) | Significance |
---|---|---|---|
Chemical Stability (Oxidation) | Slightly higher resistance | Standard susceptibility | Impacts solution shelf-life |
Metabolic Stability (SULT conjugation) | Moderate rate, No enantioselectivity | Moderate rate, No enantioselectivity | Major clearance pathway for both |
Metabolic Stability (COMT) | Negligible | Negligible | Distinguishes from catecholamines |
Configurational Stability | No racemization observed | No racemization observed | Ensures enantiopurity maintenance |
Solid-State Stability | Comparable to (R)-form | Comparable to (S)-form | Similar storage requirements |
The (S)-absolute configuration at the chiral center of orciprenaline(1+) is the paramount determinant of its high-affinity interaction with the β2-adrenergic receptor (β2-AR), underpinning its therapeutic efficacy as a bronchodilator. Molecular docking simulations and structure-activity relationship (SAR) studies consistently demonstrate that the spatial arrangement of the (S)-enantiomer allows for optimal three-point contact within the orthosteric binding pocket of the receptor. Key interactions include: 1) Ionic bonding between the protonated amino group (NH3+) and a conserved aspartic acid residue (Asp1133.32) on transmembrane helix 3 (TM3) of the β2-AR; 2) Hydrogen bonding between the resorcinol meta-hydroxyl group and two serine residues (Ser2045.42 and Ser2075.45) on TM5; and 3) Hydrophobic and van der Waals contacts involving the isopropyl substituent on the amine and aromatic rings within the receptor pocket (e.g., Phe2906.51, Trp2866.48) [1] [3] [8]. The (R)-enantiomer, due to the inverted configuration, cannot simultaneously achieve these key interactions with the same geometric complementarity, resulting in drastically reduced binding affinity and functional efficacy.
This stereospecific binding translates directly to intracellular signaling. Agonist binding by (S)-orciprenaline(1+) stabilizes an active receptor conformation that promotes GDP/GTP exchange on the associated Gs (stimulatory) protein. The dissociated Gsα-GTP subunit then activates adenylate cyclase, elevating intracellular cyclic adenosine monophosphate (cAMP) levels. Increased cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets leading to bronchial smooth muscle relaxation [1] [5]. Crucially, the (R)-enantiomer demonstrates negligible efficacy in stimulating adenylate cyclase activity, confirming the stereochemical requirement for functional coupling [1] [8].
Beyond receptor binding, the absolute configuration influences host-guest chemistry relevant to analytical separation. The higher association constant observed for (S)-orciprenaline(1+) with methyl-β-cyclodextrin (160 M-1 vs. 110 M-1 for R) [6] suggests a more favorable fit within the cyclodextrin cavity. This likely arises from optimized van der Waals contacts and potential hydrogen bonding involving the protonated amino group and the secondary hydroxyl rim of the cyclodextrin, dictated by the specific spatial orientation of functional groups in the (S)-enantiomer. Similar stereoselectivity is observed with other chiral stationary phases (CSPs) used in chromatography, such as those derivatized with macrocyclic glycopeptides or albumin, where the (S)-enantiomer often displays longer retention times indicative of stronger interactions [6] [7]. This principle is exploited for precise enantiomeric separation and analysis.
Table 3: Molecular Interactions Dictated by (S)-Orciprenaline(1+) Configuration
Interaction Type | Biological/Chiral Selector Target | Key Contributing Groups (S)-Enantiomer | Consequence of (S)-Configuration |
---|---|---|---|
Ionic Bond | β2-AR (Asp113) | Protonated amino group (NH3+) | Optimal distance/orientation for strong salt bridge |
Hydrogen Bonding | β2-AR (Ser204/Ser207) | Resorcinol meta-OH group | Correct geometry for dual H-bonding |
Hydrophobic/Van der Waals | β2-AR (Phe290, Trp286) | Isopropyl group, Aromatic ring | Complementary fit within hydrophobic pocket |
Host-Guest Inclusion | Methyl-β-cyclodextrin cavity | Overall molecular shape, NH3+, OH groups | Stronger association constant (160 M⁻¹) |
Gs Protein Coupling | β2-AR intracellular loops | Stabilized active receptor conformation | Efficient cAMP production & bronchodilation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7